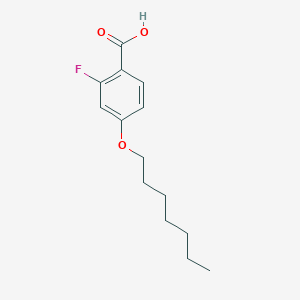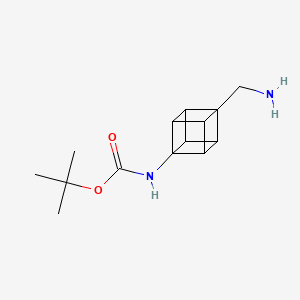
tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate
Descripción general
Descripción
Tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate is a fascinating compound featuring a unique cubane core, a structure made of eight carbon atoms forming a cube
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate typically begins with the construction of the cubane scaffold, followed by functional group modifications.
Cubane Synthesis: : Starting from 1,4-dihalocubane, various synthetic routes involving nucleophilic substitutions can introduce amino groups.
Functional Group Conversion: : The transformation of the halocubane intermediates into this compound involves reductive amination and subsequent protection with a carbamate group.
Industrial Production Methods: For large-scale production, continuous flow synthesis and improved catalysts are employed to enhance the efficiency and yield of cubane derivatives, ensuring the viability of mass production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The amine group can be oxidized to form nitro derivatives, increasing the compound's reactivity.
Reduction: : The carbamate group can be selectively reduced to amines under mild conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in suitable solvents.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation followed by nucleophilic substitution using organolithium or Grignard reagents.
Major Products Formed: Depending on the specific reaction conditions, various derivatives such as substituted cubanes, nitro cubanes, and reduced amine cubanes can be synthesized.
Aplicaciones Científicas De Investigación
Chemistry: : Tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate serves as a precursor for synthesizing other cubane derivatives, expanding the library of strained molecules for fundamental studies.
Biology and Medicine: : In medicinal chemistry, the cubane core is explored as a bioisostere for benzene rings in drug design, offering unique pharmacokinetic properties and enhancing the efficacy of therapeutic agents.
Industry: : The robust and strained nature of cubane derivatives makes them candidates for high-energy materials and advanced materials in industrial applications.
Mecanismo De Acción
Molecular Targets and Pathways: The primary mechanism involves interaction with biological targets where the strained cubane core mimics the spatial configuration of naturally occurring structures. This allows for binding to enzymes or receptors with high affinity, potentially altering their activity.
Comparación Con Compuestos Similares
Unique Attributes: : The cubane core's highly strained nature distinguishes tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate from other cyclic compounds, leading to unique reactivity and interaction profiles.
Similar Compounds
Cyclooctatetraene Derivatives: : Although both structures contain eight carbon atoms, cyclooctatetraene is less strained and displays different chemical behaviors.
Adamantane Derivatives: : Similar in their potential for high-energy applications, adamantane compounds offer alternative geometries but lack the cubane's strain.
This compound stands out with its distinct cubane core and diverse applications, marking it as a compound of significant interest in scientific research and industry.
Propiedades
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cuban-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(2,3)18-11(17)16-14-8-5-9(14)7-10(14)6(8)13(5,7)4-15/h5-10H,4,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAQUXMCNDXLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


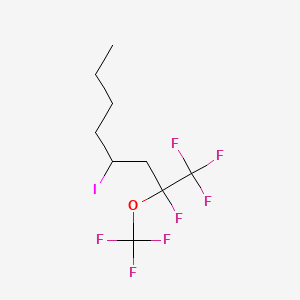
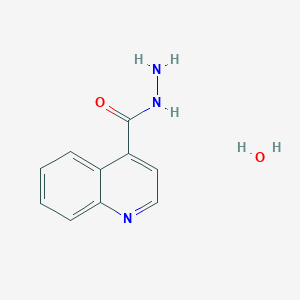
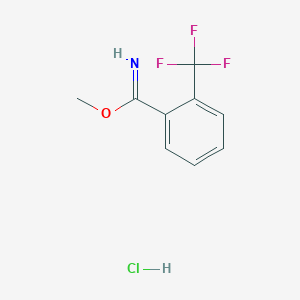
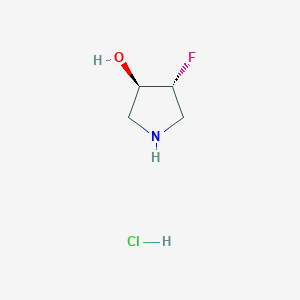
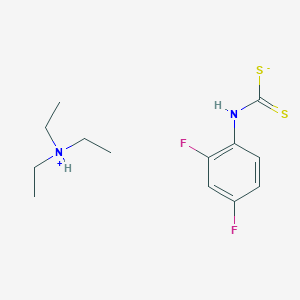
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)
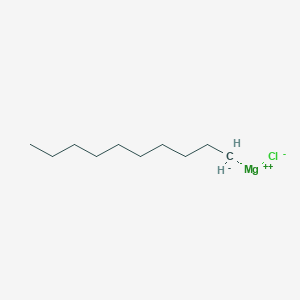
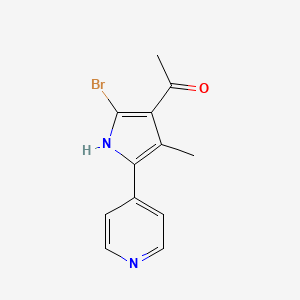
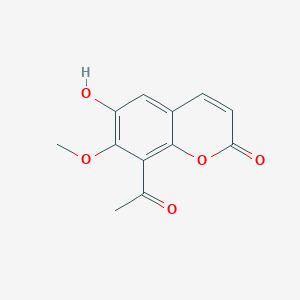
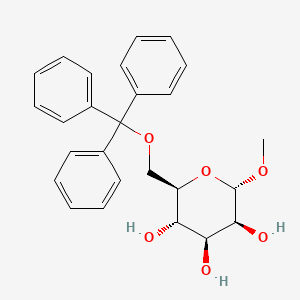
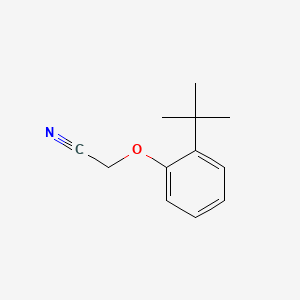
![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)
